Cas no 1019588-86-3 ((1-Cyclopropylethyl)(2-phenylethyl)amine)

(1-Cyclopropylethyl)(2-phenylethyl)amine structure
1019588-86-3 structure
商品名:(1-Cyclopropylethyl)(2-phenylethyl)amine
CAS番号:1019588-86-3
MF:C13H19N
メガワット:189.2967
CID:5069939

(1-Cyclopropylethyl)(2-phenylethyl)amine 化学的及び物理的性質

名前と識別子

    • (1-cyclopropylethyl)(2-phenylethyl)amine
    • 1-cyclopropyl-N-(2-phenylethyl)ethanamine
    • 1-Cyclopropyl-N-phenethylethan-1-amine
    • Z90630942
    • (1-Cyclopropylethyl)(2-phenylethyl)amine
    • インチ: 1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
    • InChIKey: PJVREMATUPQPMC-UHFFFAOYSA-N
    • ほほえんだ: N([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])(C([H])([H])[H])C1([H])C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 157
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12

(1-Cyclopropylethyl)(2-phenylethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-9234-0.5g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-9234-2.5g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
2.5g
$670.0 2023-09-06
TRC
C152756-1g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3
1g
$ 475.00 2022-06-06
Life Chemicals
F1967-9234-5g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
5g
$1005.0 2023-09-06
TRC
C152756-500mg
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3
500mg
$ 320.00 2022-06-06
Life Chemicals
F1967-9234-0.25g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-9234-1g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
1g
$335.0 2023-09-06
TRC
C152756-100mg
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3
100mg
$ 95.00 2022-06-06
Life Chemicals
F1967-9234-10g
(1-cyclopropylethyl)(2-phenylethyl)amine
1019588-86-3 95%+
10g
$1407.0 2023-09-06

(1-Cyclopropylethyl)(2-phenylethyl)amine 関連文献

(1-Cyclopropylethyl)(2-phenylethyl)amineに関する追加情報

Introduction to (1-Cyclopropylethyl)(2-phenylethyl)amine and Its Significance in Modern Chemical Research

(1-Cyclopropylethyl)(2-phenylethyl)amine, with the CAS number 1019588-86-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This amine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug development and molecular recognition. The presence of both cyclopropyl and phenyl groups in its molecular framework imparts distinct electronic and steric properties, making it a valuable candidate for various synthetic and analytical applications.

The compound's structure, characterized by a primary amine functional group attached to a cyclopropylethyl moiety and a phenylethyl side chain, suggests versatile reactivity. Such structural features are often exploited in the design of novel ligands for receptor binding studies, particularly in the context of neurotransmitter receptor interactions. The cyclopropyl ring, known for its rigidity, can serve as a scaffold to mimic natural bioactive molecules, while the phenyl group provides additional spatial and electronic tuning capabilities.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of (1-Cyclopropylethyl)(2-phenylethyl)amine more accurately. Molecular docking studies have indicated that this compound may interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are of particular interest due to the involvement of GPCRs in numerous physiological processes, making them prime targets for therapeutic intervention.

In the realm of drug discovery, the synthesis of analogs of (1-Cyclopropylethyl)(2-phenylethyl)amine has been explored to optimize its pharmacological properties. By modifying the substitution patterns on the cyclopropyl and phenyl rings, researchers aim to enhance selectivity, reduce off-target effects, and improve overall bioavailability. Such efforts are supported by high-throughput screening techniques that allow for rapid evaluation of large libraries of compounds.

The role of this compound in medicinal chemistry extends beyond simple ligand design. Its unique structural motifs have been leveraged in the development of probes for biochemical assays. For instance, fluorescent derivatives of (1-Cyclopropylethyl)(2-phenylethyl)amine have been used to study protein-protein interactions and enzyme kinetics. These probes provide valuable insights into cellular processes, aiding in the understanding of disease mechanisms and the identification of potential therapeutic agents.

Moreover, the chemical synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine presents an opportunity to explore novel synthetic methodologies. The introduction of chiral centers into the molecule has been investigated to develop enantiomerically pure derivatives with enhanced biological activity. Catalytic asymmetric synthesis techniques have emerged as powerful tools in this regard, offering efficient routes to complex amine structures with high enantioselectivity.

The growing interest in bioorthogonal chemistry has also prompted researchers to examine how (1-Cyclopropylethyl)(2-phenylethyl)amine can be incorporated into living systems for imaging and therapeutic purposes. By designing derivatives that undergo specific chemical reactions within cells, scientists aim to develop next-generation diagnostic tools and targeted therapies. This approach holds promise for applications in precision medicine, where treatments are tailored to individual patient profiles.

Future research directions may focus on exploring the environmental behavior and biodegradability of (1-Cyclopropylethyl)(2-phenylethyl)amine. As synthetic methodologies evolve, there is an increasing emphasis on developing compounds that are not only effective but also environmentally sustainable. Green chemistry principles are being integrated into drug discovery pipelines to minimize waste and reduce hazardous byproducts.

In conclusion, (1-Cyclopropylethyl)(2-phenylethyl)amine (CAS no 1019588-86-3) represents a fascinating compound with broad applications in chemical biology and pharmaceutical science. Its unique structural features offer opportunities for innovation in drug design, molecular imaging, and synthetic chemistry. As research continues to uncover new aspects of this molecule's properties and potential uses, it is likely to remain a cornerstone of modern chemical research for years to come.

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